Home > Products > Building Blocks P7722 > (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol - 63430-96-6

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Catalog Number: EVT-414902
CAS Number: 63430-96-6
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates

  • Compound Description: These compounds represent a novel class of diethyl phosphonates synthesized from quinolin-4(1H)-one. The synthesis involves a regioselective 1,4-phosponylation followed by a diastereoselective reduction, favoring the cis isomer. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroquinoline structure with (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. The key difference lies in the presence of a phosphonate group at the 2-position and a hydroxyl group at the 4-position in these analogs. []

Ethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinates

  • Compound Description: These novel ethyl phenylphosphinates are synthesized through a similar pathway to the diethyl phosphonates, utilizing ethyl phenylphosphinate instead of diethyl phosphite in the initial 1,4-phosponylation step. []
  • Relevance: These compounds are structurally analogous to the diethyl phosphonates, possessing a phenylphosphinate group at the 2-position and a hydroxyl group at the 4-position of the 1,2,3,4-tetrahydroquinoline core. This makes them closely related to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, differing primarily in the substituents at the 2-position. []

1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)

  • Compound Description: This compound was initially investigated as a potential M1 muscarinic acetylcholine receptor (mAChR) bitopic agonist but unexpectedly displayed selectivity for the dopamine D4 receptor (D4R). [] It acts as a D4R antagonist. []
  • Relevance: This compound shares the 1,2,3,4-tetrahydroquinoline core structure with (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. The primary differences lie in the presence of a carbonyl group at the 2-position and a substituted propyl chain at the nitrogen atom of the tetrahydroquinoline ring in 77-LH-28-1. []

1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

  • Compound Description: This group of compounds was synthesized using a 4-nitro phthalic acid catalyzed imino Diels-Alder reaction between anilines and N-vinyl pyrrolidin-2-one. []
  • Relevance: These compounds share the 1,2,3,4-tetrahydroquinoline framework with (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. The key structural variations include a methyl group at the 2-position and a pyrrolidin-2-one substituent at the 4-position of the tetrahydroquinoline ring system. []
  • Compound Description: This specific compound is a derivative of the broader 1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones group. The structure was confirmed by X-ray crystallography, showing a half-chair conformation for the tetrahydropyridine ring and an envelope conformation for the pyrrolidine ring. []
  • Relevance: This compound is closely related to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, with the shared 1,2,3,4-tetrahydroquinoline core. Differences arise from the presence of a fluorine atom at the 6-position, a methyl group at the 2-position, and a pyrrolidin-2-one group at the 4-position of the tetrahydroquinoline. []

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

  • Compound Description: This compound is a trans diastereoisomer of a related molecule. Its structure, confirmed by X-ray crystallography, highlights specific dihedral angles between its ring systems. []
  • Relevance: This compound shares the 1,2,3,4-tetrahydroquinoline core with (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. Key differences are the presence of a 2-(4-nitrophenyl) group, a 5-(5-phenyl-1,2-oxazol-3-yl) group, and a pyrrolidin-2-one group substituted at the 2, 5, and 4-position of the tetrahydroquinoline ring, respectively. []

(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11)

  • Compound Description: This compound acts as a potent and selective class I histone deacetylase (HDAC) inhibitor. It shows anti-proliferative activity against various human cancer cell lines, particularly colorectal cancer cells. []
  • Relevance: Compound 11 shares the 1,2,3,4-tetrahydroquinoline core with (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. The key structural variations include a methoxyphenylsulfonyl group substituted at the nitrogen atom, an acrylamide group at the 6-position of the tetrahydroquinoline ring, and a hydroxamic acid group. []

N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (47)

  • Compound Description: This compound is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor. It demonstrates improved oral bioavailability and lacks hERG channel inhibition, making it a promising preclinical candidate for neurological disorders. []

6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1) and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2)

  • Compound Description: These compounds are chemosensors designed for the selective detection of Pd2+ ions. They exhibit fluorescence quenching in the presence of Pd2+, making them useful for detecting this toxic metal ion. []
  • Relevance: Both L1 and L2 share the central 1,2,3,4-tetrahydroquinoline scaffold with (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. The main structural differences are the presence of a thiophene ring at the 8-position, a nitrile group at the 5-position, and variations in the substituent at the 6-position (morpholine in L1 and methylthio in L2) of the tetrahydroquinoline ring. []

(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1, 5-benzodiazocine-2,4-dione (CGP 48506)

  • Compound Description: CGP 48506 is a novel Ca2+ sensitizer that does not inhibit phosphodiesterase (PDE) III. It demonstrates positive inotropic effects in failing human hearts. []
  • Relevance: While not directly containing the tetrahydroquinoline moiety, CGP 48506 is relevant because it was compared alongside a tetrahydroquinoline-containing compound, (+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 53998), in a study investigating Ca2+ sensitization. Both compounds belong to the class of Ca2+ sensitizers and were investigated for their inotropic effects on human myocardium. []

(+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3, 6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 53998)

  • Compound Description: EMD 53998 is a PDE III inhibitor that also possesses Ca2+ sensitizing activity, specifically attributed to its (+)-enantiomer, EMD 57033. []
  • Relevance: This compound directly incorporates the 1,2,3,4-tetrahydroquinoline core structure found in (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. It differs by the presence of a 3,4-dimethoxybenzoyl group substituted at the nitrogen atom and a (6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one) substituent at the 6-position of the tetrahydroquinoline ring. []

N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

  • Compound Description: This series of tetrahydroquinoline derivatives was synthesized using a multi-component imino Diels-Alder reaction, incorporating toluidine, N-vinylpyrrolidin-2-one, and nitrobenzaldehydes. []
  • Relevance: These compounds are structurally similar to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, sharing the 1,2,3,4-tetrahydroquinoline core structure. The differences arise from the presence of a 6-methyl-2-nitrophenyl group at the 4-position and a pyrrolidin-2-one group at the nitrogen atom of the tetrahydroquinoline. []

2-[(3-Cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl)thio]benzoic Acid Derivatives

  • Compound Description: This group of compounds was synthesized with high stereoselectivity using thiosalicylic acid. These derivatives were subsequently screened for their biological activity. []
  • Relevance: While these compounds do not possess the tetrahydroquinoline core, they are structurally related to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol due to the presence of the closely related 1,2,3,4-tetrahydronaphthalene moiety. The 1,2,3,4-tetrahydronaphthalene system can be considered a benzologue of the tetrahydroquinoline core, with an additional benzene ring fused to the heterocyclic system. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This novel series of bi-heterocyclic propanamides was synthesized and tested for their urease inhibitory potential. They demonstrated promising activity against the enzyme while showing low cytotoxicity. []
  • Relevance: While lacking the tetrahydroquinoline core, these compounds are relevant because they exemplify the exploration of bi-heterocyclic systems for biological activity, similar to how some of the tetrahydroquinoline derivatives discussed in the research are designed as bi-heterocyclic compounds. []

(1S,2R)-2-[(3R,4S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]-1,2-diphenylethanol

  • Compound Description: This chiral β-amino alcohol, isolated as a diastereomer, features a tetrahydroisoquinoline moiety. Its crystal structure reveals packing interactions involving C—H⋯O and C—H⋯π contacts. []
  • Relevance: This compound is structurally similar to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol due to the presence of the closely related 1,2,3,4-tetrahydroisoquinoline structure. The 1,2,3,4-tetrahydroisoquinoline system is an isomer of tetrahydroquinoline, with the nitrogen atom shifted within the heterocyclic ring. []

2-[6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl]phenol methanol 0.25-solvate

  • Compound Description: This compound, synthesized by condensation of salicylaldehyde and a substituted cyclohexanol, features a tetrahydroquinazoline core. Its crystal structure reveals intricate hydrogen bonding networks involving the main molecule and solvent molecules. []
  • Relevance: While not containing a tetrahydroquinoline ring, this compound is structurally related to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol because of the presence of the 1,2,3,4-tetrahydroquinazoline core, which can be considered a ring-expanded analog of tetrahydroquinoline. []

4-amino-6,7-dimethoxy-2-(5-methanesulfonamido-1,2,3,4 tetrahydroisoquinol-2-yl)-5-(2-pyridyl)quinazoline (UK-338,003)

  • Compound Description: UK-338,003 is an α-adrenoreceptor antagonist developed as a modified release formulation to enhance its pharmacokinetic properties. It exhibits poor oral absorption in humans, particularly in modified-release formulations. []
  • Relevance: This compound, although not directly containing the tetrahydroquinoline structure, includes a tetrahydroisoquinoline moiety. The 1,2,3,4-tetrahydroisoquinoline system, as mentioned earlier, is an isomer of tetrahydroquinoline, making this compound relevant for comparison. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and Analogues

  • Compound Description: PDTic and its analogues represent a novel class of potent and selective κ opioid receptor antagonists. These compounds are tetrahydroisoquinoline derivatives with various substitutions aimed at enhancing their potency and selectivity. []
  • Relevance: Although these compounds lack the tetrahydroquinoline moiety, they feature the closely related 1,2,3,4-tetrahydroisoquinoline structure. The presence of the tetrahydroisoquinoline, an isomer of tetrahydroquinoline, makes these compounds structurally relevant to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. []

(S)-1,2,3,4-Tetrahydro-3-isoquinoline Methanol (THIQM)

  • Compound Description: THIQM is a chiral molecule that undergoes intramolecular charge transfer in aprotic polar solvents. It exists as two low-energy conformers in jet-cooled conditions, stabilized by different hydrogen bonding patterns. [, ]
  • Relevance: This compound is closely related to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol due to the presence of the 1,2,3,4-tetrahydroisoquinoline structure, which, as mentioned earlier, is an isomer of tetrahydroquinoline. [, ]

(S)-di-n-propyl-(8-isoxazol-5-yl-1,2,3,4-tetrahydronaphthalen-2-yl)amine (2a)

  • Compound Description: This compound, a potent 5HT1A agonist and muscarinic antagonist, shows potential for treating irritable bowel syndrome. []
  • Relevance: While lacking the tetrahydroquinoline core, this compound features a 1,2,3,4-tetrahydronaphthalene system, which is a benzologue of the tetrahydroquinoline core, making it structurally relevant to (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol. []

Properties

CAS Number

63430-96-6

Product Name

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

IUPAC Name

[(2S)-1,2,3,4-tetrahydroquinolin-2-yl]methanol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2/t9-/m0/s1

InChI Key

QSDYZRIUFBMUGV-VIFPVBQESA-N

SMILES

C1CC2=CC=CC=C2NC1CO

Canonical SMILES

C1CC2=CC=CC=C2NC1CO

Isomeric SMILES

C1CC2=CC=CC=C2N[C@@H]1CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.